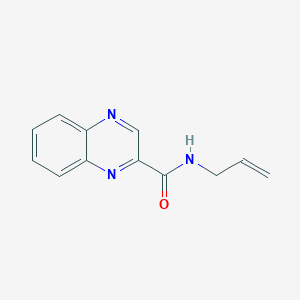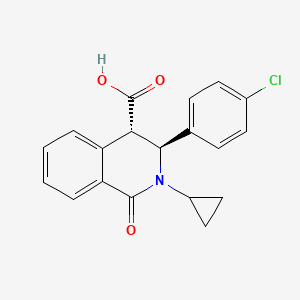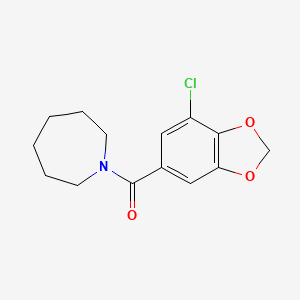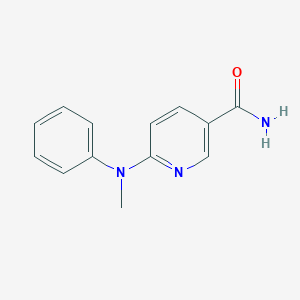![molecular formula C17H14ClFN4O B7645911 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Mechanism of Action
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor works by binding to the this compound protein and blocking its function. Specifically, the compound binds to a specific site on the protein known as the nucleotide-binding domain 1 (NBD1), which is involved in the regulation of this compound activity. By binding to NBD1, this compound inhibitor prevents the protein from opening and closing properly, which in turn prevents the flow of salt and water in and out of cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit this compound activity in human airway epithelial cells and other cell types. In vivo studies in animal models of cystic fibrosis have shown that this compound inhibitor can improve lung function, reduce inflammation, and improve survival rates.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it useful for studying the role of this compound in various physiological processes. It is also relatively easy to synthesize and has a moderate yield. However, this compound inhibitor has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor. One area of focus is the development of more potent and selective inhibitors of this compound. Another area of interest is the use of this compound inhibitor in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, researchers are exploring the potential use of this compound inhibitor in other physiological processes, such as the regulation of insulin secretion in the pancreas. Overall, this compound inhibitor is a promising compound with potential applications in the treatment of cystic fibrosis and other diseases.
Synthesis Methods
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor can be synthesized through a series of reactions involving the starting materials 2-chloro-6-fluoroaniline, 4-phenyl-1,2,4-triazole-3-carboxaldehyde, and N-(tert-butoxycarbonyl)-glycine. The synthesis involves the formation of an imine intermediate, which is then reduced to form the final product. The yield of the synthesis method is around 40%.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The compound works by inhibiting the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the flow of salt and water in and out of cells. By inhibiting this compound, this compound inhibitor can help restore normal fluid and electrolyte balance in the lungs and other affected organs.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-7-4-8-15(19)13(14)9-17(24)20-10-16-22-21-11-23(16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPIRRBSOSLBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)

![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)